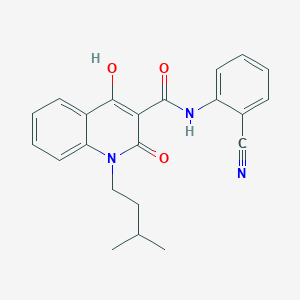
1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate is an organic compound with the molecular formula C10H7N3O2S. This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a thiocyanate group. It is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate can be synthesized through the reaction of 2-cyano-N-(4-nitrophenyl)acetamide with thiophosgene in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate involves its interaction with biological molecules. The cyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The thiocyanate group can undergo substitution reactions, leading to the formation of new compounds with biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate
- 1-Cyano-2-(2-nitrophenyl)ethyl thiocyanate
- 1-Cyano-2-(4-methylphenyl)ethyl thiocyanate
Uniqueness
1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate is unique due to the presence of the nitrophenyl group at the para position, which influences its reactivity and biological activity. The compound’s structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
5155-67-9 |
|---|---|
Formule moléculaire |
C10H7N3O2S |
Poids moléculaire |
233.25 g/mol |
Nom IUPAC |
[1-cyano-2-(4-nitrophenyl)ethyl] thiocyanate |
InChI |
InChI=1S/C10H7N3O2S/c11-6-10(16-7-12)5-8-1-3-9(4-2-8)13(14)15/h1-4,10H,5H2 |
Clé InChI |
XJQUTHDJFOSTNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(C#N)SC#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]-](/img/structure/B11994469.png)
![4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B11994475.png)
![2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994482.png)

![5-(4-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994497.png)
![4-Chloro-N'-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11994505.png)






![3-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B11994565.png)

